![molecular formula C17H19N3O4S B2697712 furan-3-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034509-83-4](/img/structure/B2697712.png)
furan-3-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
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Description
Furan-3-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-based compounds as potential antibacterial agents. These derivatives exhibit activity against both gram-positive and gram-negative bacteria . The compound may be evaluated for its antibacterial properties, potentially contributing to the development of novel antimicrobial agents.
Antitubercular Potential
Tuberculosis (TB) remains a global health threat, necessitating the search for new antitubercular compounds. Furan-based salicylate synthase (MbtI) inhibitors have been investigated as potential agents against Mycobacterium tuberculosis (Mtb). The compound’s binding mode and structure-activity relationships could guide the design of more effective MbtI inhibitors . Further studies could explore its antimycobacterial activity and potential role in mycobactin biosynthesis inhibition.
Biomass Catalysis
In the realm of catalytic organic synthesis, furan derivatives have been utilized. For instance, researchers have integrated biomass catalytic conversion with organic synthesis techniques to transform N-acetylglucosamine into 5-hydroxymethylfurfural (HMF) . Investigating the compound’s potential in biomass conversion and catalysis could yield valuable insights.
Oxadiazole Linkage
Efforts have been made to synthesize heterocyclic systems where a furan ring is directly linked to 1,3,4-oxadiazole. These compounds exhibit diverse biological activities and could be explored further for their pharmacological potential .
Furfurylamine Synthesis
Researchers have efficiently synthesized furfurylamine from biomass, highlighting its potential applications. Furfurylamine can serve as a versatile building block in organic synthesis, and its efficient production from renewable resources is of interest .
Other Therapeutic Aspects
Beyond antibacterial and antitubercular properties, furan derivatives have shown promise in various therapeutic areas, including anti-ulcer, diuretic, muscle relaxant, anti-inflammatory, and anticancer activities . Exploring additional applications, such as anti-inflammatory or anticancer effects, could be worthwhile.
properties
IUPAC Name |
furan-3-yl-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-18-15-4-2-3-5-16(15)20(25(18,22)23)14-6-9-19(10-7-14)17(21)13-8-11-24-12-13/h2-5,8,11-12,14H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNLYCZMJGULAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furan-3-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone |
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